1-Naphthylxylopyranoside

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Monosaccharides - Pentoses - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

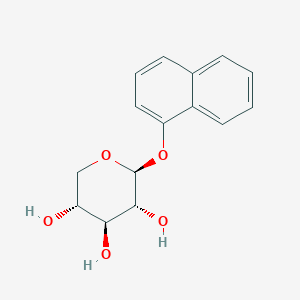

Structure

2D Structure

3D Structure

Properties

CAS No. |

17306-99-9 |

|---|---|

Molecular Formula |

C15H16O5 |

Molecular Weight |

276.28 g/mol |

IUPAC Name |

(2S,3R,4S,5R)-2-naphthalen-1-yloxyoxane-3,4,5-triol |

InChI |

InChI=1S/C15H16O5/c16-11-8-19-15(14(18)13(11)17)20-12-7-3-5-9-4-1-2-6-10(9)12/h1-7,11,13-18H,8H2/t11-,13+,14-,15+/m1/s1 |

InChI Key |

ZOOXYVVKCZCRPF-BEAPCOKYSA-N |

SMILES |

C1C(C(C(C(O1)OC2=CC=CC3=CC=CC=C32)O)O)O |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC3=CC=CC=C32)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)OC2=CC=CC3=CC=CC=C32)O)O)O |

Synonyms |

1-naphthyl-beta-D-xylopyranoside 1-naphthylxylopyranoside |

Origin of Product |

United States |

Contextualization Within Glycoside and Carbohydrate Chemistry

To understand the significance of 1-naphthylxylopyranoside, it is essential to first grasp the fundamentals of glycoside and carbohydrate chemistry. Carbohydrates, often called sugars or saccharides, are a major class of biomolecules. pressbooks.pub Their basic units, monosaccharides, can be linked together to form disaccharides, oligosaccharides, and polysaccharides. pressbooks.pubkhanacademy.org This linkage occurs through a glycosidic bond, a covalent bond formed between the anomeric carbon of one sugar and a hydroxyl group of another molecule, which can be another sugar or a non-sugar component (aglycone). pressbooks.pubkhanacademy.org

This compound is a prime example of a glycoside where the sugar moiety is xylose, a five-carbon aldose sugar, and the aglycone is 1-naphthol (B170400). ontosight.ai The "β-D" designation in its name refers to the specific stereochemistry at the anomeric carbon of the xylose ring, a crucial detail that dictates its interaction with enzymes. ontosight.ai The formation of such glycosides is a fundamental reaction in carbohydrate chemistry, often involving the reaction of a sugar with an alcohol or phenol. pressbooks.pub

In the broader context of biochemistry, glycosides are ubiquitous and play critical roles in various biological processes. acs.org They are components of DNA and RNA, function in cell recognition and signaling, and are involved in the storage and transport of energy. The enzymes that cleave glycosidic bonds, known as glycoside hydrolases or glycosidases, are therefore of immense interest to researchers.

Historical Perspectives on Its Utility As a Substrate and Probe

Established Glycosidation Pathways for Xylopyranosides

The formation of the glycosidic bond is the cornerstone of xylopyranoside synthesis. A variety of established methods are employed, ranging from classical acid-catalyzed reactions to more modern, selective techniques.

One of the oldest and most direct methods is the Fischer glycosylation , which involves reacting an unprotected xylose with an alcohol, such as 1-naphthol, in the presence of a strong acid catalyst. researchgate.net This method, however, often results in a mixture of anomers (α and β) and pyranoside/furanoside forms, necessitating chromatographic separation. researchgate.net

To achieve greater control over stereochemistry and yield, chemists typically employ glycosyl donors, which are xylose molecules activated at the anomeric carbon. Common classes of glycosyl donors used in xylopyranoside synthesis include:

Glycosyl Halides: Acetobromoxylose, for instance, can be coupled with alcohols in the presence of a promoter like a heavy metal salt or, more recently, catalysts like vitamin B12. niscpr.res.in

Glycosyl Acetates: Tetra-O-acetyl-β-D-xylopyranose can be reacted with alcohols using a Lewis acid catalyst such as boron trifluoride etherate (BF₃·Et₂O). niscpr.res.inmdpi.com

Trichloroacetimidates: O-xylopyranosyl trichloroacetimidates are highly effective donors that can be activated under mild conditions, for example, through photo-induced methods using catalytic N-iodosuccinimide (NIS). rsc.orgrsc.org

Thioglycosides and others: A broad range of other donors, including thioglycosides, glycals, and sugar lactones, are also utilized, each offering different advantages in terms of reactivity and stability. researchgate.net

Enzymatic synthesis provides an alternative, highly stereoselective pathway. Xylanases and β-xylosidases can catalyze the transfer of a xylose unit from a donor to an acceptor alcohol (transglycosylation). researchgate.netresearchgate.net While this approach offers excellent stereocontrol, yields can be variable. researchgate.net

| Method | Glycosyl Donor | Catalyst/Promoter | Key Features | Reference |

|---|---|---|---|---|

| Fischer Glycosylation | Unprotected Xylose | Strong Acid (e.g., H₂SO₄) | Direct but often produces mixtures of isomers. | researchgate.net |

| Koenigs-Knorr Type | Glycosyl Halides (e.g., Acetobromoxylose) | Heavy Metal Salts (Ag₂O), Vitamin B₁₂ | Classic method; newer, non-toxic catalysts are being developed. | niscpr.res.in |

| Helferich/Schmidt Type | Glycosyl Acetates/Trichloroacetimidates | Lewis Acids (BF₃·Et₂O), Photochemical Activators | Versatile and widely used; allows for high stereoselectivity. | niscpr.res.inmdpi.comrsc.orgrsc.org |

| Enzymatic Synthesis | Aryl-xylosides, Xylobiose | Xylanases, β-Xylosidases | High stereoselectivity (typically β); aqueous conditions. | researchgate.netresearchgate.net |

Advanced Strategies for Aglycone Incorporation

Attaching the bulky, aromatic 1-naphthyl group requires specific strategies, particularly for the synthesis of C-glycoside analogues where the sugar is linked via a C-C bond instead of a C-O bond. These C-glycosides are of significant interest due to their enhanced stability against enzymatic hydrolysis. researchgate.net

Transition-metal-mediated cross-coupling reactions are a powerful tool for this purpose. These methods typically involve the reaction of a metalated glycal (a cyclic enol ether derivative of a sugar) with an aromatic electrophile like 1-iodonaphthalene (B165133). researchgate.netacs.org

Suzuki and Stille Reactions: These reactions utilize 1-boronated or 1-stannylated glycals, respectively, which are coupled with 1-iodonaphthalene in the presence of a palladium catalyst. researchgate.netacs.org The choice of protecting groups on the glycal is crucial for the stability of the metalated intermediate. acs.org

Another advanced approach involves cycloaddition reactions. For example, a glycosyl furan (B31954) can react with a benzyne (B1209423) (generated in situ), followed by an acid-catalyzed rearrangement to form the C-aryl glycoside scaffold. acs.org

For the more common O-glycosides, the incorporation of the 1-naphthyl aglycone is achieved by using 1-naphthol as the nucleophilic acceptor in one of the glycosidation pathways described in the previous section. ontosight.ai

Regioselective Functionalization of the Xylose Moiety

To study structure-activity relationships, it is often necessary to selectively modify one or more of the hydroxyl groups on the xylose ring of this compound. This presents a significant synthetic challenge due to the similar reactivity of the secondary hydroxyls at positions C2, C3, and C4.

Protecting group strategies are fundamental to achieving regioselectivity.

Tin-Mediated Acylation/Alkylation: The use of dibutyltin (B87310) oxide can form a stannylene acetal (B89532) across two adjacent hydroxyl groups (e.g., C2 and C3, or C3 and C4), activating one of them for selective reaction with an electrophile. rsc.org

Acetal Protection: A common strategy involves the formation of a 1,2-O-isopropylidene acetal to protect the C1 and C2 hydroxyls, allowing for modification at other positions. nih.gov A synthetic protocol based on acetal protection and selective benzylation has been developed specifically for modifying the three hydroxyl groups in 2-naphthyl β-d-xylopyranoside. nih.gov

Direct C-H functionalization is an emerging strategy. Photoredox-mediated reactions can enable the functionalization of a specific C-H bond, for instance at the C4 position, by using a tethered group to direct the reaction. nih.gov This allows for the introduction of new functionalities onto the sugar backbone without extensive protection-deprotection steps. nih.gov

Synthesis of Structural Analogues and Derivatives

The synthesis of analogues of this compound, with modifications to either the naphthyl aglycone or the xylose sugar, is crucial for probing its biological functions.

Modifications on the Naphthyl Aglycone

While less common than modifying the sugar, altering the aglycone is a key strategy for tuning the molecule's properties. This can be achieved by synthesizing xylosides with different aglycones from the outset. For example, a series of aryl and alkyl O-β-D-xylosides have been prepared to investigate how the hydrophobicity and structure of the aglycone influence biological activity. nih.govnih.gov The synthesis of C-glycoside analogues with other polycyclic aromatic hydrocarbons, such as phenanthrene (B1679779) and pyrene, has also been reported, demonstrating the versatility of the synthetic methods. nih.gov

Chemical Modifications on the Xylopyranoside Sugar

Modifying the xylose moiety is a well-explored avenue for creating structural analogues. A focused library of 2-naphthyl β-D-xylopyranoside analogues has been synthesized where each hydroxyl group was systematically altered. nih.gov These modifications provide critical insights into the structural requirements for biological interactions. nih.govrsc.org

| Position Modified | Modification Type | Resulting Group | Reference |

|---|---|---|---|

| C2, C3, or C4 | Epimerization (Inversion of Stereochemistry) | axial -OH | nih.gov |

| C2, C3, or C4 | Deoxygenation | -H | nih.gov |

| C2, C3, or C4 | O-Methylation | -OCH₃ | nih.gov |

| C2, C3, or C4 | Fluorination | -F | nih.gov |

These modifications have been shown to significantly impact the ability of the xyloside to act as a substrate or inhibitor for enzymes like β-1,4-galactosyltransferase 7 (β4GalT7). nih.govrsc.org For example, deoxygenation or fluorination at the C4 position can convert the molecule from a biosynthetic initiator to an inhibitor. nih.gov

Stereochemical Control in Glycoside Synthesis

Controlling the stereochemistry at the anomeric carbon (C1) to selectively form either the α- or β-glycoside is one of the most significant challenges in carbohydrate synthesis. For xylopyranosides, this is critical as the anomeric configuration often dictates biological activity.

Several strategies are employed to control stereoselectivity:

Neighboring Group Participation: A participating protecting group (e.g., acetate) at the C2 position can shield one face of the molecule, directing the incoming nucleophile (the aglycone) to the opposite face to exclusively form the 1,2-trans product (β-xyloside).

Solvent Effects and Catalyst Control: In the absence of neighboring group participation, the choice of solvent and catalyst system can influence the anomeric outcome. "Halide-catalyzed" glycosidations can favor the formation of the thermodynamically more stable anomer.

Advanced Methods: Modern techniques offer more precise control. A photo-induced method using catalytic amounts of NIS has been shown to reliably afford 1,2-cis xylopyranosides (α-xylosides). rsc.orgrsc.org The development of C-2 auxiliaries that can be attached to the donor and later removed also provides a powerful route to stereoselective glycosylation. rsc.org Furthermore, computational studies mapping the conformational energy landscapes of glycosyl oxocarbenium ion intermediates are providing a deeper understanding that enables more predictable, stereoselective SN1-type glycosylations. nih.gov

Enzymatic Studies and Biochemical Interactions of 1 Naphthylxylopyranoside

1-Naphthylxylopyranoside as a Substrate for Glycosidase Activity

Characterization of Xylosidase-Mediated Hydrolysis

This compound serves as a valuable substrate for the characterization of β-xylosidase activity. These enzymes are exo-type glycosidases that catalyze the hydrolysis of xylooligosaccharides by removing successive D-xylose residues from the non-reducing end. megazyme.commegazyme.com The hydrolysis of this compound by β-xylosidase results in the release of 1-naphthol (B170400) and a xylose molecule. This reaction can be monitored to determine the presence and activity of the enzyme.

The general mechanism of glycosidase-mediated hydrolysis involves the action of two carboxylic acid residues within the enzyme's active site: a general acid (proton donor) and a nucleophile/base. nih.gov The spatial arrangement of these residues determines whether the hydrolysis occurs with retention or inversion of the anomeric configuration. nih.gov For instance, β-xylosidases belonging to the GH43 family typically employ an inverting mechanism. d-nb.info

Development of Spectrophotometric and Fluorometric Xylosidase Assays Utilizing this compound as a Chromogenic/Fluorogenic Substrate

The enzymatic hydrolysis of this compound releases 1-naphthol, a compound that can be detected using spectrophotometric or fluorometric methods. This property makes this compound a useful chromogenic and fluorogenic substrate in xylosidase assays. nih.gov The release of the chromophore or fluorophore allows for real-time monitoring of the enzymatic reaction. nih.govrsc.org

While effective for many applications, assays using artificial substrates like this compound have some limitations. The released chromophores or fluorophores can diffuse rapidly, which may pose a challenge in solid-phase assays for detecting bacterial colonies expressing the enzyme. nih.gov However, these assays are highly sensitive and suitable for high-throughput screening. frontiersin.org For instance, fluorescence-based methods offer high sensitivity and operational simplicity. frontiersin.org

Kinetic Parameters of Enzymatic Reactions Involving this compound

The kinetic parameters of an enzymatic reaction, such as the Michaelis constant (Km) and maximum velocity (Vmax), provide crucial insights into the enzyme's efficiency and affinity for its substrate. nih.govresearchgate.net These parameters can be determined by measuring the initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation. researchgate.netfrontiersin.org

For example, a thermostable β-xylosidase from Dictyoglomus thermophilum (Xln-DT) exhibited a Km of 1.66 mM and a Vmax of 78.46 U/mg when p-nitrophenyl-β-D-xylopyranoside (pNPX), a similar chromogenic substrate, was used. researchgate.net In another study, a recombinant rice β-xylosidase, OsXyl1, showed an apparent kcat/Km value of 19.0 mM-1 s-1 with 4-nitrophenyl-β-d-xylopyranoside (4NPXyl). nih.gov The kinetic parameters for various β-xylosidases with p-nitrophenyl-β-D-xylopyranoside are summarized in the table below.

| Enzyme Source | Km (mM) | Vmax (U/mg) | kcat/Km (mM-1 s-1) | Reference |

|---|---|---|---|---|

| Dictyoglomus thermophilum (Xln-DT) | 1.66 | 78.46 | N/A | researchgate.net |

| Oryza sativa (OsXyl1) | N/A | N/A | 19.0 | nih.gov |

| Limosilactobacillus fermentum (rLfXyl43) | 1.80 ± 0.17 | 1.97 ± 0.05 | 1.09 | frontiersin.org |

| Aspergillus awamori X-100 | 0.8 | N/A | N/A | researchgate.net |

Application in Microbiological Detection and Screening for Xylosidase Expression

This compound can be employed in microbiological screening to identify microorganisms that produce β-xylosidases. When incorporated into a growth medium, colonies of microorganisms expressing xylosidase will hydrolyze the substrate, releasing 1-naphthol. The presence of 1-naphthol can then be detected, allowing for the identification and isolation of xylosidase-producing strains. This method is particularly useful for screening large numbers of colonies to find those with desired enzymatic activities.

This screening approach has been applied to various microorganisms, including endophytic fungi, which are a significant source of glycoside hydrolases. mdpi.com For example, a bifunctional glycosidase with both arabinofuranosidase and xylosidase activity was identified from the endophytic fungus Chaetomium globosum. mdpi.com Similarly, Lactobacillus rossiae has been shown to possess a β-D-xylosidase capable of hydrolyzing xylo-oligosaccharides. d-nb.info

Interactions with Glycosyltransferases and Glycan Biosynthesis Enzymes

This compound as an Acceptor Substrate for Glycosyltransferases (e.g., β1,4-Galactosyltransferase 7)

Glycosyltransferases are enzymes that catalyze the transfer of a sugar moiety from an activated donor molecule to an acceptor molecule, which can be a carbohydrate, protein, or lipid. nih.govsigmaaldrich.com These enzymes are crucial for the biosynthesis of complex carbohydrates. frontiersin.org

This compound can act as an acceptor substrate for certain glycosyltransferases. A key example is its interaction with β1,4-galactosyltransferase 7 (β4GalT7). This enzyme is involved in the synthesis of the tetrasaccharide linker region of proteoglycans by transferring galactose from UDP-galactose to a xylose residue on a proteoglycan acceptor substrate. nih.govwikipedia.orguniprot.orgnih.gov The ability of this compound to serve as an acceptor for β4GalT7 highlights its utility in studying the substrate specificity and catalytic mechanism of this important enzyme. nih.gov The crystal structure of β4GalT7 in a complex with its donor and acceptor substrates has provided insights into its SN2-type catalytic mechanism. nih.govnih.gov

Investigation of this compound and its Derivatives as Modulators of Glycosyltransferase Activity

Glycosyltransferases (GTs) are a pivotal class of enzymes that facilitate the transfer of sugar moieties from activated donor molecules to specific acceptor molecules, resulting in the formation of glycosidic bonds. cazy.org This process is fundamental to the biosynthesis of disaccharides, oligosaccharides, and polysaccharides. cazy.org The activity of these enzymes can be modulated by various compounds, including xylosides and their derivatives.

1-Naphthyl-β-D-xylopyranoside (XylNap) serves as a synthetic initiator for the biosynthesis of glycosaminoglycan (GAG) chains. rsc.org The hydrophobic nature of the 2-naphthyl group facilitates its passage into the Golgi apparatus, where GAG synthesis occurs. rsc.orgwikipedia.org Within the cell, it acts as an acceptor for galactosylation by β4GalT7, a key enzyme in the formation of the linker tetrasaccharide of heparan sulfate (B86663) (HS) and chondroitin (B13769445) sulfate/dermatan sulfate (CS/DS) proteoglycans. rsc.org

Studies have shown that modifications to the xyloside structure can significantly impact its interaction with glycosyltransferases. For instance, C4-modified xylosides have been investigated as potential inhibitors of human β1,4-galactosyltransferase 7 (hβ4GalT7), an enzyme crucial for GAG synthesis. researchgate.net The ability of hβ4GalT7 to utilize exogenous xylosides as substrates or inhibitors makes it a prime target for regulating GAG production. researchgate.net Research has demonstrated that the hydrophobicity of the aglycone and the degree of polymerization of the glycone moiety are critical factors for optimal priming activity in GAG biosynthesis. researchgate.net Specifically, mono-xylosides exhibit higher cellular uptake and greater affinity for β-1,4-galactosyltransferase 7 compared to xylobiosides. researchgate.net

Enzymatic Mechanisms of Action for Xyloside-Based Inhibitors of Glycan Synthesis

The inhibitory action of xylosides on glycan synthesis is primarily attributed to their ability to act as "primers," thereby diverting the biosynthetic pathway from its natural protein core acceptors. nih.gov Synthetic β-D-xylosides, when taken up by cells, can initiate the synthesis of GAG chains, leading to the secretion of large quantities of individual GAG chains and the accumulation of proteoglycans with truncated chains. nih.gov This priming mechanism effectively competes with the endogenous xylosylated core proteins. wikipedia.orgnih.gov

The priming activity of xylosides is dependent on several factors, including the β-anomeric configuration of xylose and the nature of the aglycone group. wikipedia.org The most effective xyloside primers typically possess an oxygen or sulfur atom in the glycosidic linkage. wikipedia.org The hydrophobic aglycone is crucial for transporting the xylose moiety across the cell membrane to the Golgi apparatus, the site of GAG synthesis. wikipedia.org

Furthermore, xyloside-based inhibitors can target specific enzymes in the GAG biosynthetic pathway. For example, C4-modified xylosides have been shown to inhibit hβ4GalT7. researchgate.net The mechanism of inhibition can be complex and is not always a direct competition with the enzymes responsible for glycolipid synthesis. ucsd.edu Instead, it can be an indirect consequence of the formation of derivatives like Galβ1,4Xyl-R. ucsd.edu

Role in Proteoglycan and Glycosaminoglycan Initiation and Modulation

Priming of Glycosaminoglycan Chain Synthesis by Xylosides

The natural initiation of proteoglycan (PG) synthesis involves the transfer of D-xylose from UDP-xylose to a serine residue on a core protein. wikipedia.org This initial xylose acts as a template for the assembly of GAG chains such as heparan sulfate, chondroitin sulfate, and dermatan sulfate. wikipedia.org In 1973, it was discovered that synthetic β-D-xylosides can bypass the need for a core protein and directly prime the synthesis of GAG chains. wikipedia.org

This priming is a dose-dependent process and occurs in most cell types. wikipedia.org The majority of the GAG chains synthesized from β-D-xyloside primers are subsequently secreted into the cell's growth medium. wikipedia.org While β-D-xylosides are effective at priming chondroitin sulfate and dermatan sulfate, their ability to prime heparan sulfate is generally poor, unless specific aglycones are used. wikipedia.org The structure of the aglycone significantly influences both the quantity and the type of GAG chain that is primed. rsc.org For instance, fluorophore-tagged xylosides have been synthesized and shown to effectively prime GAG chains, with some derivatives capable of priming high molecular weight chains. acs.org

Effects on Proteoglycan Synthesis and Deposition in Cellular Models

In cellular models, the introduction of β-D-xylosides leads to a competitive inhibition of proteoglycan synthesis. nih.govucsd.edu This occurs because the xylosides serve as alternative primers for the assembly of GAG chains, diverting the cellular machinery away from the natural core proteins. nih.gov Consequently, cells treated with xylosides tend to accumulate proteoglycans with truncated GAG chains while secreting an excess of free GAG chains. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Structural Determinants Governing Enzymatic Recognition and Binding Affinity

The interaction of 1-Naphthylxylopyranoside with enzymes is a highly specific process governed by the precise three-dimensional arrangement of its constituent parts: the naphthyl aglycone and the xylopyranoside ring. The nature of these components dictates the compound's ability to fit into an enzyme's active site and form the necessary interactions for binding and subsequent biological effect.

The hydrophobic naphthyl aglycone plays a crucial role in the enzymatic recognition of this compound. Xylosides featuring a hydrophobic aglycone moiety have been identified as efficient priming agents for glycosaminoglycan (GAG) biosynthesis. researchgate.net The hydrophobicity of the aglycone is a key determinant of the compound's interaction with enzymes like human β1,4-galactosyltransferase 7 (hβ4GalT7). researchgate.net

The following table summarizes the conceptual impact of different types of substitutions on the naphthyl aglycone, based on general principles of medicinal chemistry.

Modifications to the xylopyranoside ring of this compound have a profound impact on its biological activity, particularly its ability to act as a substrate or inhibitor for enzymes such as glycosyltransferases. researchgate.net The hydroxyl groups of the xylose moiety are key interaction points, forming hydrogen bonds with amino acid residues in the enzyme's active site.

One notable example is the modification at the C4 position of the xylopyranoside ring. A study on C4-modified xylosides as inhibitors of human β1,4-galactosyltransferase 7 (hβ4GalT7) demonstrated the importance of this position. researchgate.net The introduction of a fluorine atom at C4, in place of a hydrogen, was investigated. This substitution was predicted to be well-tolerated within the active site due to fluorine's similar electronegativity to oxygen. researchgate.net However, the resulting compound, 4F-Xyl-MU, along with 4H-Xyl-MU and 4H-Xyl-NP, were found to be weak inhibitors of hβ4GalT7, indicating that even subtle modifications can significantly alter biological activity. researchgate.net

The degree of polymerization of the carbohydrate part also influences priming activity. Mono-xylosides have been shown to induce higher GAG biosynthesis compared to their corresponding xylobiosides. This is attributed to better cellular uptake and higher affinity and catalytic efficiency of β-1,4-galactosyltransferase 7 for the mono-xylosides. researchgate.net

The table below illustrates the effects of specific modifications on the xylopyranoside ring.

Enzymatic reactions are characterized by a high degree of stereo- and regioselectivity, meaning they can distinguish between stereoisomers and different positions on a molecule. nih.govnih.govmdpi.com This specificity is a result of the precise three-dimensional arrangement of the enzyme's active site, which creates a chiral environment that preferentially binds one stereoisomer over another. nih.gov

The formation of an enzyme-substrate or enzyme-inhibitor complex with this compound is governed by these principles. The specific orientation of the naphthyl aglycone and the xylopyranoside ring within the active site is critical for effective binding. nih.gov The stereochemistry of the xylopyranoside moiety, with its specific arrangement of hydroxyl groups, dictates the potential hydrogen bonding patterns with the enzyme. nih.gov

Regioselectivity comes into play when considering enzymatic modifications of the this compound molecule itself or in the context of the enzyme's action on a subsequent substrate after being primed by the xyloside. nih.gov For example, if the enzyme were to catalyze a reaction on the naphthyl ring, it would likely do so at a specific position determined by the orientation of the bound xyloside. nih.gov Computational models can be employed to predict the stereoselectivity of enzymes, and these predictions often correlate well with experimental results. nih.gov

Computational Approaches to SAR and QSAR Modeling

Computational methods are indispensable tools in modern drug discovery and for understanding structure-activity relationships at a molecular level. excli.deresearchgate.netnih.gov These approaches allow for the rapid screening of virtual compound libraries and provide detailed insights into the interactions between a ligand, such as this compound, and its target enzyme. excli.deresearchgate.netnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. tanaffosjournal.irbiotechrep.ir In the context of this compound, docking simulations are used to place the molecule into the active site of a target enzyme and to estimate the binding affinity. nih.govfrontiersin.orgmdpi.com These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. frontiersin.orgmdpi.com

The process involves generating a three-dimensional structure of this compound and the target enzyme, often obtained from experimental data like X-ray crystallography or built through homology modeling. nih.govtanaffosjournal.ir Docking algorithms then explore various possible binding poses of the ligand within the enzyme's active site and score them based on a scoring function that estimates the binding energy. frontiersin.orgmdpi.com The results of docking studies can guide the design of new analogs with improved binding affinities by suggesting modifications that enhance favorable interactions or remove unfavorable ones. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of the enzyme-ligand interaction compared to the static view offered by molecular docking. nih.govmdpi.com MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. nih.govmdpi.com This allows for the observation of conformational changes in both the ligand and the enzyme upon binding and can help to elucidate the entire binding pathway. nih.govcecam.org

For this compound, MD simulations can be used to study the stability of the docked pose, identify key residues involved in the binding process, and calculate the binding free energy, which is a more accurate measure of binding affinity than docking scores. nih.govdovepress.com By simulating the unbinding process, MD can also provide insights into the residence time of the inhibitor in the active site, a parameter that is often better correlated with in vivo efficacy than binding affinity alone. nih.govcecam.org These simulations offer a powerful tool to understand the dynamic nature of enzymatic recognition and to refine the design of novel inhibitors. nih.govmdpi.com

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, identifying the essential steric and electronic features required for a molecule to interact with a specific biological target. arxiv.orgunina.it For this compound and its analogs, which target enzymes like β-1,4-galactosyltransferase 7 (β4GalT7), a key enzyme in glycosaminoglycan (GAG) biosynthesis, a pharmacophore model can be constructed from known active and inactive compounds. mdpi.comdergipark.org.tr

Ligand-based design relies on the principle that molecules with similar structures and properties are likely to exhibit similar biological activities. mdpi.com Research into a focused library of 2-naphthyl β-D-xylopyranosides with modifications to the xylose ring has provided critical insights that inform such models. rsc.org The key features for interaction with β4GalT7, and thus the core elements of a relevant pharmacophore model, include:

A Hydrophobic Aromatic Feature: The naphthyl group serves as a crucial hydrophobic aglycon. Molecular modeling and X-ray crystallography have shown that this aromatic moiety engages in favorable π-π stacking interactions with tyrosine side chains within the enzyme's active site. nih.govnih.gov

Hydrogen Bond Donors and Acceptors: The hydroxyl groups on the xylose sugar are essential for binding. They form a precise network of hydrogen bonds within the binding pocket of β4GalT7, making xylose the optimal acceptor substrate. rsc.org

Specific Stereochemistry: The β-anomeric linkage between the xylose and the naphthyl group is generally required for the compound to be a good substrate for β4GalT7. rsc.org Likewise, the D-configuration of the sugar is preferred over the L-configuration. nih.gov

These features—a hydrophobic region, specific hydrogen bonding patterns, and defined stereochemistry—constitute the pharmacophore for this class of compounds. Ligand-based design uses this model as a 3D query to screen compound libraries for new molecules that possess these features, aiming to identify novel and potent modulators of glycosyltransferase activity. semanticscholar.org

Predictive QSAR Models for Modulating Glycosyltransferase Activity

Quantitative Structure-Activity Relationship (QSAR) models seek to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. csic.es For xylopyranoside-based modulators of glycosyltransferases, a predictive QSAR model can be developed by analyzing how specific structural modifications affect enzyme inhibition or substrate efficiency.

Structure-activity relationship studies on 2-naphthyl β-D-xylopyranoside analogs have generated the quantitative data necessary for building such models. By systematically modifying the xylose moiety and measuring the resulting galactosylation and inhibition of β4GalT7, researchers have established clear trends. rsc.org For instance, most modifications at the 2-position of the xylose ring reduce the rate of galactosylation compared to the parent compound. rsc.org

The following table presents data from enzymatic studies of various 2-naphthyl-β-D-xylopyranoside analogs, illustrating the data that underpins a QSAR model. The relative activity and inhibition provide a quantitative measure of how structural changes impact interaction with β4GalT7.

| Compound | Modification on Xylose Ring | Relative Galactosylation (%) | Inhibition (%) |

|---|---|---|---|

| XylNap (parent) | Unmodified | 100 | 32 |

| 2-deoxy-2-fluoro-XylNap | 2-OH replaced with F | 23 | 34 |

| 4-deoxy-XylNap | 4-OH replaced with H | <5 | 24 |

| 4-deoxy-4-fluoro-XylNap | 4-OH replaced with F | <5 | 33 |

| 4-O-methyl-XylNap | 4-OH replaced with OMe | <5 | 7 |

Data sourced from studies on 2-naphthyl β-D-xylopyranoside analogs and their interaction with β4GalT7. rsc.org

A predictive QSAR model would use these and other data points to create an equation that can forecast the activity of new, unsynthesized analogs. Such models are invaluable for prioritizing which derivatives to synthesize and test, thereby accelerating the discovery of more potent and selective enzyme modulators.

Design Principles for Novel this compound-Based Biochemical Probes and Enzyme Modulators

The design of novel biochemical tools based on the this compound scaffold is guided by a deep understanding of its interaction with target enzymes. The goal is to create molecules that can either report on biological activity (probes) or alter it (modulators).

A primary design principle involves using the xyloside as a "decoy acceptor" for glycosyltransferases. csic.es Exogenously added β-D-xylosides with hydrophobic aglycons, such as this compound, can enter cells and act as alternative substrates for enzymes like β4GalT7. rsc.orgrsc.org This initiates the biosynthesis of free GAG chains that are not attached to a core protein, a process known as priming. plos.org This mechanism competes with the natural biosynthesis of proteoglycans, effectively modulating GAG-related cellular processes. rsc.orgcsic.es This makes these compounds effective modulators of cancer cell proliferation and other pathological states where GAG expression is altered. rsc.orgcsic.es

Key design principles for creating novel probes and modulators include:

Modification of the Aglycon: The naphthyl group is not contained within the active site's binding pocket but resides on the outside, allowing for considerable modification. rsc.org Its primary role is to anchor the molecule, and its size and substituents can be altered to fine-tune activity.

Bioisosteric Replacement at the Anomeric Position: Replacing the anomeric oxygen with a sulfur atom to create a thioxyloside has been shown to dramatically increase the rate of galactosylation by β4GalT7. nih.govnih.govrsc.org This modification enhances the compound's utility as a substrate and modulator. Molecular modeling suggests this is due to subtle changes in the orientation of the xylose moiety in the active site. nih.govrsc.org

Structural Requirements for Probes: To function as a biochemical probe, a molecule typically requires a recognition element and a signaling moiety. researchgate.net For a this compound-based probe, the xyloside itself acts as the recognition element for the glycosyltransferase. A reporter group (e.g., a fluorophore or a tag for affinity purification) could be attached to the naphthyl aglycon. Since the aglycon is positioned outside the active site, such modifications are well-tolerated without abolishing enzymatic recognition. rsc.org

By applying these principles, researchers can rationally design new derivatives of this compound that serve as highly effective biochemical probes to study GAG biosynthesis or as potent enzyme modulators with therapeutic potential.

Advanced Analytical Methodologies for 1 Naphthylxylopyranoside Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental to the analysis of 1-Naphthylxylopyranoside, enabling its separation from reaction mixtures and the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques utilized for these purposes.

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For this compound, a C18 column is commonly employed as the stationary phase due to its hydrophobicity, which allows for effective interaction with the naphthalene (B1677914) moiety of the molecule.

The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is gradually increased, is often used to achieve optimal separation and peak resolution. Detection is most commonly achieved using a UV detector, as the naphthalene ring of this compound exhibits strong absorbance in the ultraviolet region, typically around 280 nm.

| Parameter | Condition |

|---|---|

| Stationary Phase | C18 (Octadecylsilyl) |

| Mobile Phase | Acetonitrile/Water Gradient |

| Detection | UV at 280 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Gas Chromatography is a powerful technique for the separation and analysis of volatile compounds. However, due to the low volatility of glycosides like this compound, a derivatization step is necessary to increase their volatility and thermal stability. A common derivatization method is silylation, where the hydroxyl groups of the xylose moiety are converted to trimethylsilyl (B98337) (TMS) ethers using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

The derivatized this compound can then be analyzed on a GC system equipped with a nonpolar capillary column, such as one coated with a dimethylpolysiloxane stationary phase. The separation is based on the boiling points of the analytes. The oven temperature is programmed to increase gradually to ensure the efficient separation of the components. A Flame Ionization Detector (FID) is often used for detection, providing a robust and sensitive response to organic compounds.

| Parameter | Condition |

|---|---|

| Derivatization | Silylation with BSTFA |

| Column | DB-5 or equivalent (5% phenyl-methylpolysiloxane) |

| Carrier Gas | Helium |

| Temperature Program | Initial 150°C, ramp to 300°C |

| Detector | Flame Ionization Detector (FID) |

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and structure of this compound. It is often coupled with chromatographic techniques for enhanced analytical power.

LC-MS/MS combines the separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. This technique is particularly useful for the structural confirmation and quantification of this compound in complex matrices. After separation by HPLC, the analyte is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. ESI is a soft ionization technique that generates intact molecular ions, which is crucial for determining the molecular weight.

In tandem mass spectrometry (MS/MS), the molecular ion of this compound is selected and subjected to collision-induced dissociation (CID). This process fragments the molecule in a predictable manner, providing valuable structural information. A characteristic fragmentation pattern for glycosides is the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the aglycone (1-naphthol) and the loss of the xylose sugar moiety.

| Parameter | Condition |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| MS Analyzer | Triple Quadrupole or Ion Trap |

| Precursor Ion [M+H]⁺ | m/z corresponding to the protonated molecule |

| Key Fragment Ion | m/z corresponding to the 1-naphthol (B170400) aglycone |

GC-MS provides both separation and structural information for volatile compounds. As with GC analysis, this compound must first be derivatized. The derivatized compound is then separated on the GC column and introduced into the mass spectrometer. Electron Ionization (EI) is a common ionization technique used in GC-MS. EI is a hard ionization method that causes extensive fragmentation of the molecule, producing a characteristic mass spectrum that can be used as a fingerprint for identification. The mass spectrum of the derivatized this compound will show fragment ions corresponding to the silylated xylose and the naphthalene moiety.

| Parameter | Condition |

|---|---|

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Analyzer | Quadrupole |

| Characteristic Fragments | Ions corresponding to the TMS-derivatized xylose and the naphthalene ring |

Spectroscopic Characterization Methods

Spectroscopic methods are vital for the unambiguous structural confirmation of this compound. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure. The ¹H NMR spectrum provides information about the number and chemical environment of the protons, while the ¹³C NMR spectrum reveals the carbon skeleton. For this compound, the ¹H NMR spectrum will show characteristic signals for the aromatic protons of the naphthalene ring and the protons of the xylose unit. The coupling constants between the anomeric proton and the adjacent proton on the xylose ring can confirm the β-configuration of the glycosidic linkage.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the hydroxyl (-OH) groups of the xylose moiety (a broad band around 3300 cm⁻¹), the C-H stretching of the aromatic and aliphatic parts, and the C-O stretching vibrations of the glycosidic bond and hydroxyl groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The naphthalene ring in this compound is a strong chromophore, resulting in characteristic absorption maxima in the UV region. The UV-Vis spectrum can be used for quantitative analysis and to confirm the presence of the naphthyl group.

| Technique | Expected Observations for this compound |

|---|---|

| ¹H NMR | Signals in the aromatic region (naphthalene) and carbohydrate region (xylose), anomeric proton signal confirming β-linkage. |

| ¹³C NMR | Signals corresponding to the ten carbons of the naphthalene ring and the five carbons of the xylose unit. |

| IR | Broad -OH stretch (~3300 cm⁻¹), aromatic C-H stretch (~3050 cm⁻¹), aliphatic C-H stretch (~2900 cm⁻¹), C-O stretch (~1000-1200 cm⁻¹). |

| UV-Vis | Absorption maxima characteristic of the naphthalene chromophore (typically around 220 nm and 280 nm). |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical tool used for the characterization and quantification of compounds that absorb light in the UV and visible regions of the electromagnetic spectrum. eurekaselect.com For this compound, this technique is particularly relevant due to the presence of the naphthyl functional group, which acts as a chromophore.

The principle of UV-Vis spectroscopy is based on the absorption of light by electrons in the molecule, which promotes them from a ground state to a higher energy excited state. The UV spectrum of a compound typically displays absorption maxima at specific wavelengths (λmax), which are characteristic of its electronic structure. The two primary absorption bands in compounds like flavonoids, which also possess aromatic rings, are referred to as Band I and Band II. ijims.com Band I is associated with the cinnamoyl system (B-ring), while Band II corresponds to the benzoyl system (A-ring). ijims.com

In the context of this compound, the naphthalene ring system is expected to produce strong absorption bands. The precise λmax would be influenced by the solvent used and the substitution pattern on the ring. The intensity of the absorption is directly proportional to the concentration of the compound in the solution, a relationship described by the Beer-Lambert law. This makes UV-Vis spectroscopy a fundamental technique for quantifying the concentration of this compound in various formulations and research samples. eurekaselect.com

Table 1: Illustrative UV-Vis Absorption Data for this compound

| Parameter | Value |

| Solvent | Methanol |

| λmax (Band I) | ~320 nm |

| λmax (Band II) | ~280 nm |

| Molar Absorptivity (ε) at λmax | Dependent on specific λmax |

Note: The data in this table is illustrative and represents typical wavelength ranges for naphthyl-containing compounds.

Fluorescence Spectroscopy

Fluorescence spectroscopy is an exceptionally sensitive analytical method used to study the properties of fluorescent molecules, known as fluorophores. core.ac.uk The technique involves exciting a molecule with light of a specific wavelength, causing it to move to a higher electronic state. As the molecule returns to its ground state, it emits light at a longer wavelength (lower energy), and this emitted light is measured. mdpi.com

The naphthalene moiety in this compound is inherently fluorescent, making fluorescence spectroscopy a highly suitable method for its detection and quantification, often with greater sensitivity than absorption spectroscopy. core.ac.uk The analysis provides an emission spectrum by measuring the intensity of emitted light as a function of wavelength, and an excitation spectrum, which shows the wavelengths of light that are most effective at inducing fluorescence.

This high sensitivity allows for the detection of trace amounts of this compound. core.ac.uk The technique can be used to study changes in the local molecular environment, as fluorescence is often sensitive to factors like solvent polarity, pH, and the presence of quenching agents. nih.gov In research, this can provide insights into molecular interactions and binding events.

Validation of Analytical Procedures in Research Applications

The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. ijpca.org It is a critical component of research to ensure that the data generated is reliable, accurate, and reproducible. nih.gov Key parameters for validation include specificity, selectivity, linearity, range, precision, accuracy, and robustness.

Specificity and Selectivity

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. ijpca.orgnih.gov Selectivity refers to the ability to distinguish and quantify the analyte from other substances in the sample.

For this compound research, a specific method would produce a signal response only from this compound and not from its potential precursors, related xylosides, or other compounds in a complex mixture. This is often demonstrated by analyzing blank samples and samples spiked with related substances to show that no interfering peaks or signals are observed at the retention time or spectral band of the analyte. ijpca.org In chromatographic methods, for instance, specificity is confirmed if the analyte peak is pure and well-separated from all other components.

Linearity and Range of Detection

Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. nih.gov The range is the interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

To establish linearity, a series of standard solutions of this compound at different concentrations are prepared and analyzed. The response (e.g., absorbance or fluorescence intensity) is then plotted against the concentration. A linear relationship is typically confirmed if the correlation coefficient (R²) of the regression line is close to 1.0. nih.gov The limits of detection (LOD) and quantification (LOQ) are also determined as part of this analysis, representing the lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov

Table 2: Illustrative Linearity Study Data for this compound Analysis

| Concentration (µg/mL) | Analytical Response (e.g., Absorbance Units) |

| 5 | 0.105 |

| 10 | 0.211 |

| 20 | 0.425 |

| 30 | 0.630 |

| 40 | 0.842 |

| 50 | 1.055 |

| Regression Equation | y = 0.021x + 0.001 |

| Correlation Coefficient (R²) | 0.9998 |

Note: This table presents hypothetical data to illustrate the concept of linearity.

Precision and Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. nih.gov It is often assessed by analyzing a sample with a known concentration of this compound and comparing the measured value to the theoretical value, expressed as a percentage recovery.

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Table 3: Illustrative Precision and Accuracy Data for this compound (n=6)

| Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |

| 25.0 | 24.8 | 99.2% |

| 25.0 | 25.1 | 100.4% |

| 25.0 | 24.9 | 99.6% |

| 25.0 | 25.3 | 101.2% |

| 25.0 | 24.7 | 98.8% |

| 25.0 | 25.2 | 100.8% |

| Average | 25.0 | 100.0% |

| RSD (%) | 0.85% |

Note: This table presents hypothetical data to demonstrate accuracy (recovery) and precision (RSD).

Robustness of Methods for Reproducible Research

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. nih.gov It provides an indication of the method's reliability during normal usage. For a method analyzing this compound, robustness would be tested by introducing minor changes to parameters such as:

Instrument settings (e.g., detection wavelength ±2 nm)

Mobile phase composition in chromatography (e.g., organic phase ratio ±2%)

Column temperature (e.g., ±5°C)

pH of a solution

The method is considered robust if the results remain acceptable under these varied conditions, ensuring that the method is transferable between different laboratories and instruments without compromising its performance. nih.gov

Q & A

Basic Research Questions

Q. What are the established protocols for characterizing the purity of 1-Naphthylxylopyranoside in synthetic chemistry research?

- Methodological Answer : Purity assessment typically involves multiple analytical techniques:

- HPLC for quantifying organic impurities (e.g., residual reactants or byproducts) .

- Infrared Spectroscopy (IR) to confirm functional groups and structural integrity .

- Loss on Drying (LOD) to measure residual solvents or moisture (standard limit: ≤1%) .

- Heavy Metal Testing via inductively coupled plasma mass spectrometry (ICP-MS), with thresholds ≤20 ppm .

Q. What solvent systems are optimal for dissolving this compound in enzymatic assays?

- Methodological Answer :

- Polar Solvents : Water or aqueous buffers (e.g., phosphate-buffered saline) are preferred due to the compound’s glycosidic solubility profile .

- Co-Solvents : For enhanced solubility in hydrophobic environments, dimethyl sulfoxide (DMSO) or ethanol (≤5% v/v) may be used, but compatibility with enzymatic activity must be validated .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the enzymatic hydrolysis rates of this compound across studies?

- Methodological Answer : Contradictions often arise from variations in:

- Enzyme Sources : Use standardized enzyme batches (e.g., recombinant enzymes with verified activity units) to minimize variability .

- Reaction Conditions : Control pH, temperature, and ionic strength rigorously; replicate protocols from prior studies to identify confounding factors .

- Analytical Validation : Cross-validate hydrolysis products using LC-MS or kinetic spectrophotometry to ensure detection specificity .

Q. What experimental design considerations are critical for studying this compound’s role as a glycosidase inhibitor?

- Methodological Answer :

- Control Groups : Include competitive inhibitors (e.g., deoxynojirimycin) to benchmark inhibition efficacy .

- Dose-Response Curves : Use logarithmic concentration ranges (e.g., 0.1–100 µM) to calculate IC₅₀ values via nonlinear regression .

- Structural Analysis : Pair kinetic assays with X-ray crystallography or molecular docking to correlate inhibition with binding site interactions .

Q. How can reaction yields be optimized in the synthesis of this compound derivatives?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) or enzymatic catalysts (e.g., glycosyltransferases) under anhydrous conditions .

- Temperature Gradients : Perform reactions at 25–60°C to identify thermodynamic vs. kinetic control regimes .

- Protecting Groups : Temporarily block hydroxyl groups (e.g., acetyl or benzyl) to direct regioselectivity, followed by deprotection via hydrolysis .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-dependent biological effects of this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to Hill or logistic models to derive EC₅₀/IC₅₀ values .

- Error Propagation : Report confidence intervals (95% CI) for replicate experiments (n ≥ 3) .

- Outlier Detection : Use Grubbs’ test or robust regression to exclude anomalous data points .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Methodological Answer :

- Quality Control (QC) Protocols : Implement in-process checks (e.g., TLC or inline HPLC) during synthesis .

- Standardized Reagents : Source reagents with ≥98% purity and document lot numbers for traceability .

- Post-Synthesis Crystallization : Recrystallize from ethanol/water mixtures to enhance purity and consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.